

# comparative analysis of pharmacokinetic properties: (2S)-SB02024 vs SAR405

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of the Pharmacokinetic Properties of **(2S)-SB02024** and SAR405, two potent Vps34 Inhibitors.

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective Vacuolar Protein Sorting 34 (Vps34) inhibitors, **(2S)-SB02024** and SAR405. Both compounds are pivotal tools in cancer research, primarily targeting the autophagy pathway. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data.

#### Introduction to (2S)-SB02024 and SAR405

(2S)-SB02024 and SAR405 are highly selective, ATP-competitive inhibitors of Vps34, a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy.[1][2][3] By inhibiting Vps34, these compounds effectively block the autophagic process, a mechanism that cancer cells can exploit to survive under stress.[4][5] This has led to their investigation as potential anti-cancer agents, both as monotherapies and in combination with other treatments. [5][6][7] While both molecules target the same protein, their distinct chemical structures can lead to different pharmacokinetic behaviors, influencing their efficacy and therapeutic potential. SAR405 is described as a first-in-class catalytic Vps34 inhibitor.[1]

## Pharmacokinetic Properties: A Comparative Overview



The following table summarizes the key pharmacokinetic and physicochemical parameters for **(2S)-SB02024** and SAR405, based on available preclinical data.

| Property                  | (2S)-SB02024                                                                                                                | SAR405                                                                               | Reference |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| Potency                   | IC50 (Biochemical): Not explicitly stated in provided textIC50 (Cellular, NanoBRET): Not explicitly stated in provided text | IC50 (Biochemical):<br>1.2 nMKd: 1.5 nMIC50<br>(Cellular, GFP-FYVE):<br>42 nM        | [2][3]    |
| Solubility                | FaSSIF: >200<br>μMSGF: >200 μM                                                                                              | Soluble in DMSO > 10<br>mM                                                           | [1][3]    |
| Permeability              | Papp (A-B): 21 x 10-6<br>cm/sPapp (B-A): 41 x<br>10-6 cm/s                                                                  | Not specified                                                                        | [3]       |
| Plasma Protein<br>Binding | Human: 94.6%Mouse: 92.5%                                                                                                    | Not specified                                                                        | [3]       |
| Metabolic Stability       | Human Hep.: 11<br>μL/min/106<br>cellsMouse Hep.: 31<br>μL/min/106 cells                                                     | Not specified                                                                        | [3]       |
| CYP Inhibition            | No significant inhibition of major CYP isoforms                                                                             | Not specified                                                                        | [3]       |
| PXR Activation            | EC50: >25 μM                                                                                                                | Not specified                                                                        | [3]       |
| In Vivo Distribution      | Orally administered in mice, detected in blood plasma and tumor tissue.                                                     | Used in in-vivo mouse studies. Some sources mention poor pharmacokinetic properties. | [6][8]    |

### In Vivo Pharmacokinetic Profile of (2S)-SB02024



A study in H1299 tumor-bearing mice provides insight into the in vivo behavior of **(2S)**-**SB02024** following a single oral dose of 29 mg/kg. The concentration of the compound was measured in both blood plasma and tumor tissue over 24 hours.

| Time Point | Plasma Concentration (μΜ) | Tumor Concentration (μΜ) |
|------------|---------------------------|--------------------------|
| 1h         | ~1.5                      | ~1.0                     |
| 4h         | ~2.0                      | ~2.5                     |
| 8h         | ~1.0                      | ~1.5                     |
| 24h        | <0.5                      | <0.5                     |

Data extracted from graphical representation in a cited study and are approximate values.[8]

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following sections outline the key experimental procedures used to characterize **(2S)-SB02024** and SAR405.

### In Vivo Pharmacokinetic Study of (2S)-SB02024 in Mice

- Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac mice subcutaneously implanted with H1299 cells expressing GFP-2xFVYE.[8]
- Dosing: A single dose of 29 mg·kg<sup>-1</sup> of **(2S)-SB02024** was administered by oral gavage.[8]
- Sample Collection: Blood plasma and tumor tissue were collected from groups of mice at indicated time points (e.g., 1, 4, 8, and 24 hours) post-administration.[8]
- Analysis: The concentration of (2S)-SB02024 in the collected samples was quantified to determine its pharmacokinetic profile.[8]

## Vps34 Kinase Activity and Selectivity Assays for SAR405



- Biochemical Assay: The inhibitory activity of SAR405 on human recombinant Vps34 was measured by its ability to inhibit the phosphorylation of a PtdIns substrate, yielding an IC50 of 1 nM.[1]
- Cellular Assay: A GFP-FYVE-transfected HeLa cell line was used to assess the on-target activity of SAR405. The relocalization of the GFP-FYVE probe, indicating inhibition of PtdIns3P formation, was monitored.[1]
- Kinase Selectivity Profiling: The binding of SAR405 to a broad panel of protein and lipid kinases was assessed to confirm its high selectivity for Vps34.[1][9]

#### **Mechanism of Action and Signaling Pathways**

Both **(2S)-SB02024** and SAR405 function by inhibiting Vps34, which is essential for the formation of autophagosomes.[1][4] This inhibition disrupts the autophagy process, which can be a survival mechanism for cancer cells. Recent studies on **(2S)-SB02024** have further elucidated a downstream effect of Vps34 inhibition, linking it to the activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[7][8][10] This activation leads to an increased expression of pro-inflammatory chemokines like CCL5 and CXCL10, which can enhance anti-tumor immune responses.[8][10]



Click to download full resolution via product page

Caption: Vps34 inhibition by **(2S)-SB02024**/SAR405 blocks autophagy and activates the cGAS-STING pathway.



The diagram above illustrates the dual effect of Vps34 inhibition. By blocking autophagy, the inhibitors interfere with a key cellular survival mechanism. Simultaneously, the inhibition of Vps34 can lead to the activation of the cGAS-STING pathway, promoting an anti-tumor immune response through the production of inflammatory chemokines.

## Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram outlines a typical workflow for assessing the pharmacokinetic properties of a compound like **(2S)-SB02024** in a preclinical animal model.





Click to download full resolution via product page

Caption: Workflow for in vivo pharmacokinetic analysis of (2S)-SB02024.



This workflow highlights the key steps from compound administration in a relevant animal model to the final analysis and generation of a pharmacokinetic profile, which is essential for understanding the drug's behavior in a biological system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting autophagy by small molecule inhibitors of vacuolar protein sorting 34 (Vps34) improves the sensitivity of breast cancer cells to Sunitinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. researchgate.net [researchgate.net]
- 9. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of pharmacokinetic properties: (2S)-SB02024 vs SAR405]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6233176#comparative-analysis-of-pharmacokinetic-properties-2s-sb02024-vs-sar405]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com